BENGHE Foundational & Exploratory

Check Availability & Pricing

chemical structure and properties of Norstictic
Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Norstictic Acid
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Abstract

Norstictic acid is a naturally occurring depsidone, a class of secondary metabolites found
predominantly in various lichen species. Characterized by a complex polycyclic structure, it has
garnered significant scientific interest due to its diverse and potent biological activities,
including antimicrobial, antioxidant, and notably, anticancer properties. This technical guide
provides an in-depth overview of the chemical structure, physicochemical properties, and key
biological mechanisms of norstictic acid. It includes detailed experimental protocols for its
extraction and purification, comprehensive spectral data, and visual representations of its
primary signaling pathways of therapeutic interest, specifically its roles as an inhibitor of the c-
Met receptor tyrosine kinase and as a selective allosteric modulator of the Med25
transcriptional coactivator. This document is intended to serve as a core resource for
researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

Norstictic acid is a member of the B-orcinol depsidone class of aromatic polyketides. Its
structure is characterized by two aromatic rings linked by both an ether and an ester (lactone)
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bridge, forming a central seven-membered heterocyclic ring. Key functional groups include

phenolic hydroxyls, a methyl ester, and a distinctive aldehyde group adjacent to a hydroxyl

group, which is crucial for some of its biological activities, such as metal chelation.

Chemical Identification

A summary of the key chemical identifiers for norstictic acid is presented in Table 1.

Identifier Value
1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-

IUPAC Name dioxo-7H-isobenzofuro[4,5-b][1]
[2]benzodioxepin-11-carboxaldehyde

CAS Number 571-67-5

Molecular Formula C18H1209

Canonical SMILES

CC1=CC(=C(C2=C1C(=0)0C3=C(02)C4=C(C(
=C3C)0)C(=0)0C40)C=0)0

InChl Key

IEVVSJFLBYOUCJ-UHFFFAOYSA-N

Physicochemical Data

The fundamental physicochemical properties of norstictic acid are detailed in Table 2.

Property Value Source

Molecular Weight 372.28 g/mol --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Solubility Soluble in DMF, DMSO, --INVALID-LINK--

Ethanol, Methanol

Spectroscopic Data

The structural elucidation of norstictic acid is confirmed through various spectroscopic

methods. A summary of characteristic spectral data is provided below.
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Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

O-H Stretching (Phenolic
3200-3550 Strong, Broad

hydroxyls)

C=0 Stretching (Lactone and
~1715 Sharp, Strong

aldehyde carbonyls)

C=C Stretching (Aromatic
1550-1700 Sharp _

rings)
1150-1300 Medium C-0O Stretching (Ether linkage)

Table 4: Mass Spectrometry (MS) Data

miz Interpretation

372.0481 [M]* Molecular lon Peak

328 [M-CO2]* Loss of carbon dioxide from the
lactone

299 [M-CO2-CHO]* Subsequent loss of the

aldehyde group

Note on NMR Data: While *H and 13C NMR are standard for structural confirmation, specific,

comprehensive peak lists with assignments for norstictic acid are not consistently available

across primary literature. Generally, spectra would show signals corresponding to aromatic

protons, methyl protons, the aldehydic proton, and a variety of quaternary and protonated

aromatic carbons, as well as carbons of the carbonyl and methyl groups.

Experimental Protocols

Extraction and Purification of Norstictic Acid from

Lichen
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The following protocol is a representative method for the isolation and purification of norstictic
acid from a suitable lichen source, such as species from the genera Usnea or Ramalina.

Materials:

Dried and ground lichen thalli

o Acetone (ACS grade)

* n-Hexane (ACS grade)

o Ethyl acetate (ACS grade)

e Soxhlet extraction apparatus

 Rotary evaporator

 Silica gel (60-120 mesh) for column chromatography

e Glass chromatography column

e TLC plates (silica gel 60 F2s4)

o Crystallization dish

o Standard laboratory glassware and equipment

Procedure:

o Extraction:

1. Place approximately 50 g of dried, powdered lichen material into a cellulose thimble.

2. Assemble a Soxhlet apparatus and extract the lichen powder with 500 mL of acetone for
8-12 hours, or until the solvent running through the siphon tube is colorless.

3. Concentrate the resulting acetone extract to dryness in vacuo using a rotary evaporator to
yield the crude extract.
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e Preliminary Purification:

1. Wash the crude extract with 100 mL of n-hexane to remove lipids and other non-polar
compounds.

2. Decant the hexane layer and dry the remaining solid residue.

e Silica Gel Column Chromatography:

1. Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane:ethyl acetate 9:1)
and pack it into a glass column.

2. Dissolve the dried, hexane-washed crude extract in a minimal amount of acetone and
adsorb it onto a small amount of silica gel.

3. Dry the silica with the adsorbed sample and carefully load it onto the top of the packed
column.

4. Elute the column with a gradient solvent system, starting with a low polarity mobile phase
and gradually increasing the polarity. A typical gradient might be from n-hexane:ethyl
acetate (9:1) to n-hexane:ethyl acetate (1:1).

5. Collect fractions of approximately 20 mL and monitor the separation using TLC with a
mobile phase of toluene:dioxane:acetic acid (180:60:8). Norstictic acid can be visualized
under UV light (254 nm) or by spraying with 10% H2SOa4 and heating.

e Crystallization:

1. Combine the fractions containing pure norstictic acid (as determined by TLC) and
evaporate the solvent.

2. Dissolve the resulting solid in a minimal amount of hot acetone.

3. Allow the solution to cool slowly to room temperature, then transfer to 4°C. Needle-like
crystals of norstictic acid will form.

4. Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and
dry in vacuo.
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Experimental Workflow Diagram
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Figure 1. Experimental Workflow for Norstictic Acid Isolation
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Figure 1. Experimental Workflow for Norstictic Acid Isolation

Biological Activity and Mechanisms of Action

Norstictic acid exhibits a range of biological activities, with its anticancer properties being the
most extensively studied. It has been identified as a potent inhibitor of key signaling pathways
involved in cancer progression, particularly in triple-negative breast cancer (TNBC).

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is
frequently dysregulated in various cancers, leading to increased cell proliferation, survival,
motility, and invasion. Norstictic acid has been identified as a direct inhibitor of c-Met.[1][3]

Mechanism of Inhibition: Norstictic acid inhibits the HGF-induced phosphorylation of c-Met.[1]
This action blocks the activation of the kinase and prevents the subsequent phosphorylation
and activation of downstream effector proteins. Key downstream signaling molecules
suppressed by norstictic acid include:

o Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase crucial for cell invasion.
o Paxillin/Rac-1 Axis: A signaling module that mediates cell motility.

By inhibiting these downstream effectors, norstictic acid effectively suppresses the
proliferation, migration, and invasion of cancer cells.[1]
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Figure 2. Inhibition of c-Met Pathway by Norstictic Acid
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Figure 2. Inhibition of c-Met Pathway by Norstictic Acid

Allosteric Regulation of Med25

The Mediator complex is a crucial multiprotein assembly that links transcription factors to the
RNA polymerase Il machinery. The Med25 subunit of this complex serves as a key interaction
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hub for various transcriptional activators. Dysregulation of the protein-protein interactions
(PPIs) involving Med25 contributes to oncogenesis and metastasis.

Norstictic acid acts as a selective allosteric modulator of Med25.[4]

Mechanism of Action: Instead of competing at the primary binding site, norstictic acid targets
an alternative, allosteric site on Med25. This binding induces a conformational change that
disrupts the interaction between Med25 and transcriptional activators, such as ETV5 (E26
transformation-specific variant 5). The disruption of the Med25-ETV5 complex leads to the
downregulation of target gene transcription. One such critical target gene is MMP2 (Matrix
Metalloproteinase-2), an enzyme directly involved in the degradation of the extracellular matrix,
a key step in cancer cell invasion and metastasis.
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Figure 3. Allosteric Regulation of Med25 by Norstictic Acid
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Figure 3. Allosteric Regulation of Med25 by Norstictic Acid
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Conclusion and Future Directions

Norstictic acid is a compelling natural product with significant therapeutic potential, particularly
in oncology. Its dual mechanisms of action—inhibiting the critical c-Met signaling pathway and
allosterically modulating Med25-driven transcription—make it an attractive candidate for further
drug development. Future research should focus on detailed structure-activity relationship
(SAR) studies to optimize its potency and pharmacokinetic properties, as well as
comprehensive preclinical and clinical investigations to validate its efficacy and safety in
relevant cancer models. The detailed chemical and biological information provided in this guide
serves as a foundational resource to support and accelerate these research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Norstictic Acid Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo
Invasive Growth Through Targeting C-Met - PMC [pmc.ncbi.nlm.nih.gov]

e 2. biorxiv.org [biorxiv.org]

o 3. Norstictic Acid Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo
Invasive Growth Through Targeting C-Met - PubMed [pubmed.nchbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [chemical structure and properties of Norstictic Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034657#chemical-structure-and-properties-of-
norstictic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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